Naphthalene, 1-[(phenylmethyl)seleno]-
Description
Significance of Organoselenium Compounds in Contemporary Chemical Research
Organoselenium compounds, characterized by a carbon-selenium bond, have emerged as a significant field in chemical research due to their unique reactivity and diverse applications. nih.govsemanticscholar.org The selenium atom, being larger and more polarizable than sulfur, imparts distinct properties to these molecules. This has led to their use as versatile reagents and intermediates in organic synthesis, facilitating a range of transformations. arkat-usa.org Beyond their synthetic utility, organoselenium compounds have garnered substantial interest for their biological activities, including antioxidant, anticancer, and antimicrobial properties. nih.govbiointerfaceresearch.comresearchgate.netresearchgate.net Researchers are actively exploring the therapeutic potential of these compounds, designing novel structures to modulate biological pathways. biointerfaceresearch.comresearchgate.netresearchgate.net The ability of selenium to engage in various redox reactions is central to many of these biological effects. tandfonline.com
The Naphthalene (B1677914) Molecular Scaffold: Research Significance and Derivatization Potential
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a crucial building block in medicinal chemistry and materials science. tandfonline.com Its rigid, planar structure and extended π-electron system provide a foundation for designing molecules with specific electronic and photophysical properties. The naphthalene scaffold is found in numerous biologically active compounds, demonstrating a broad spectrum of pharmacological activities. biointerfaceresearch.comresearchgate.net The potential for derivatization at its various positions allows for the fine-tuning of a molecule's steric and electronic properties, making it an attractive core for drug design. tandfonline.com The synthesis of polysubstituted naphthalene derivatives is an active area of research, aiming to create novel compounds with enhanced or specific functions. researchgate.netnih.gov
Overview of 1-[(Phenylmethyl)seleno]naphthalene within the Context of Organoselenium-Naphthalene Conjugates
Naphthalene, 1-[(phenylmethyl)seleno]-, also known as 1-naphthyl benzyl (B1604629) selenide (B1212193), represents a conjugate that marries the key features of both the naphthalene scaffold and an organoselenium moiety. While direct and extensive research on this specific molecule is not widely documented in publicly available literature, its structure is emblematic of a class of compounds—organoselenium-naphthalene conjugates—that are of growing interest. biointerfaceresearch.comresearchgate.netnih.gov The synthesis of such molecules typically involves the formation of a carbon-selenium bond between the naphthalene ring and the selenium atom. arkat-usa.orgresearchgate.netnih.gov The biological and material properties of these conjugates are hypothesized to be a synergistic combination of their constituent parts. For instance, the naphthalene group can facilitate intercalation with biological macromolecules, while the selenium atom can impart redox activity. biointerfaceresearch.comtandfonline.com Research into related structures, such as naphthalene-based organoselenocyanates, has shown promising anticancer and antimicrobial activities, suggesting a fertile ground for the investigation of compounds like 1-[(phenylmethyl)seleno]naphthalene. biointerfaceresearch.comresearchgate.net
Interactive Data Tables
Below are tables detailing the chemical identifiers for "Naphthalene, 1-[(phenylmethyl)seleno]-" and a list of all compound names mentioned in this article.
Table 1: Chemical Compound Identifiers
| Identifier | Value |
| Compound Name | Naphthalene, 1-[(phenylmethyl)seleno]- |
| Synonyms | 1-Naphthyl benzyl selenide |
| Molecular Formula | C₁₇H₁₄Se |
| Structure | A phenylmethyl (benzyl) group attached via a selenium atom to the 1-position of a naphthalene ring. |
Properties
CAS No. |
35921-86-9 |
|---|---|
Molecular Formula |
C17H14Se |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
1-benzylselanylnaphthalene |
InChI |
InChI=1S/C17H14Se/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2 |
InChI Key |
RQZRZFCLXRHKGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Se]C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Chemical Transformations and Reaction Mechanisms of 1 Phenylmethyl Seleno Naphthalene
Reactivity at the Selenium Center
The selenium atom in 1-[(phenylmethyl)seleno]naphthalene is the primary site of chemical reactivity. Its lone pairs of electrons allow it to act as a nucleophile, while its ability to expand its valence shell enables the formation of hypervalent species. The reactions at this center are fundamental to the synthetic utility of this class of compounds.
Selenonium ylides are highly reactive intermediates that feature a carbanion adjacent to a positively charged selenonium center. nih.gov These zwitterionic species are typically generated in situ from the corresponding selenonium salts by deprotonation with a suitable base. nih.gov For 1-[(phenylmethyl)seleno]naphthalene, this process would first involve alkylation of the selenium atom to form a selenonium salt, followed by treatment with a base like sodium hydroxide (B78521) or potassium carbonate to generate the ylide. nih.gov
The carbanionic center of the selenonium ylide is a potent nucleophile. A common application of this reactivity is in Michael addition reactions with α,β-unsaturated carbonyl compounds. nih.gov For example, a selenonium ylide derived from 1-[(phenylmethyl)seleno]naphthalene can react with compounds like benzalacetophenone. This reaction proceeds via a nucleophilic attack of the ylide on the β-carbon of the enone, leading to the formation of a new carbon-carbon bond and a stabilized enolate intermediate, which is subsequently protonated.
The general mechanism involves the attack of the ylide on the Michael acceptor, forming a betaine (B1666868) intermediate. This intermediate then undergoes intramolecular proton transfer or protonation during workup to yield the final product, regenerating a neutral selenide (B1212193) in some pathways or leading to other products depending on the reaction conditions.
Table 1: Hypothetical Nucleophilic Addition Reactions of a Selenonium Ylide Derived from 1-[(Phenylmethyl)seleno]naphthalene Reactions are based on known reactivity of similar selenonium ylides. nih.gov
| Entry | Michael Acceptor | Base | Solvent | Expected Product |
| 1 | Benzalacetophenone | K₂CO₃ | CH₂Cl₂ | 3-Phenyl-1,3-bis(phenyl)-4-(1-naphthylseleno)butan-1-one |
| 2 | Methyl acrylate | NaOH | H₂O/CH₂Cl₂ | Methyl 4-(1-naphthylseleno)butanoate |
| 3 | Cyclohexenone | t-BuOK | THF | 3-(1-Naphthylseleno)cyclohexanone |
Selenonium ylides are widely used in the synthesis of epoxides and cyclopropanes, analogous to the well-known Corey-Chaykovsky reaction involving sulfur ylides. nih.govresearchgate.net When a selenonium ylide derived from 1-[(phenylmethyl)seleno]naphthalene reacts with an aldehyde or ketone, the initial nucleophilic addition forms a betaine intermediate. Subsequent intramolecular nucleophilic attack of the alkoxide on the carbon bearing the selenonium group, with the selenide acting as a leaving group, results in the formation of an epoxide. researchgate.net
Alternatively, when the ylide is reacted with an α,β-unsaturated carbonyl compound, the reaction can lead to the formation of a cyclopropane (B1198618) ring. nih.govnih.gov The initial Michael addition is followed by an intramolecular cyclization where the enolate attacks the carbon attached to the selenium, displacing the selenide and closing the three-membered ring. jlu.edu.cn The stereochemical outcome of these reactions, particularly in asymmetric synthesis, can often be controlled with high diastereoselectivity and enantioselectivity by using chiral auxiliaries on the selenium atom. nih.gov
Table 2: Potential Applications in Epoxidation and Cyclopropanation Illustrative examples based on the general reactivity of selenonium ylides. nih.govresearchgate.net
| Entry | Substrate | Ylide Precursor | Product Type | Expected Product |
| 1 | Benzaldehyde | Benzyl(1-naphthyl)(methyl)selenonium bromide | Epoxidation | 2,3-Diphenyloxirane |
| 2 | Acetophenone | Benzyl(1-naphthyl)(methyl)selenonium bromide | Epoxidation | 2-Methyl-2-phenyloxirane |
| 3 | Benzalacetophenone | Benzyl(1-naphthyl)(methyl)selenonium bromide | Cyclopropanation | 1-Benzoyl-2-phenylcyclopropane |
| 4 | Methyl cinnamate | Benzyl(1-naphthyl)(methyl)selenonium bromide | Cyclopropanation | Methyl 2-phenylcyclopropane-1-carboxylate |
Selenonium salts are compounds containing a positively charged, trivalent selenium atom. They are typically synthesized by the reaction of organoselenides with alkylating agents. nih.gov 1-[(Phenylmethyl)seleno]naphthalene can be readily converted into a selenonium salt, such as benzyl(1-naphthyl)(methyl)selenonium tetrafluoroborate, by reacting it with an alkyl halide like methyl iodide, followed by anion exchange, or directly with a more powerful alkylating agent in the presence of a non-nucleophilic counterion source like silver tetrafluoroborate. nih.gov
These salts are not only precursors to selenonium ylides but also exhibit their own unique reactivity. They can act as catalysts in various organic transformations, often through a mechanism involving chalcogen bonding—a non-covalent interaction between the electrophilic region on the selenium atom and a Lewis base. nih.gov Furthermore, the groups attached to the selenium atom can be susceptible to nucleophilic substitution, or the salt can undergo elimination reactions under basic conditions.
The selenium atom in 1-[(phenylmethyl)seleno]naphthalene can be easily oxidized to higher oxidation states, primarily Se(IV) (selenoxide) and Se(VI) (selenone). rsc.org Common oxidants for these transformations include hydrogen peroxide, ozone, and peroxy acids. The initial oxidation product is the corresponding selenoxide. This transformation is often reversible, with selenoxides being reduced back to selenides by various reducing agents.
Selenoxides are synthetically valuable intermediates, most notably for their ability to undergo syn-elimination reactions upon gentle heating to form alkenes. This process, known as selenoxide elimination, is a cornerstone of modern organic synthesis for introducing double bonds.
The organoselenide can also participate in redox cycling. copernicus.org One-electron oxidation of benzyl-containing selanyl (B1231334) compounds can lead to the formation of a radical cation. rsc.orgresearchgate.net The stability and subsequent reactivity of this radical cation depend on the specific molecular structure and reaction conditions. Conversely, reduction of the Se-C bond can be achieved under specific conditions, though this is a less common transformation compared to oxidation at the selenium center. The oxidation of the naphthalene (B1677914) moiety itself typically requires stronger oxidizing agents and leads to products like naphthoquinones. nih.govrsc.org
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.orglibretexts.org Organoselenium compounds, particularly those that can form allylic or benzylic ylides, are known to undergo wikipedia.orgresearchgate.net-sigmatropic rearrangements. researchgate.netresearchgate.net This type of rearrangement is a powerful tool for carbon-carbon bond formation with high stereocontrol. libretexts.orgopenstax.org
For a derivative of 1-[(phenylmethyl)seleno]naphthalene to undergo such a rearrangement, an ylide must be formed adjacent to an allylic or similar unsaturated system. For instance, if an allyl group is introduced at the selenium center to form an allylic selenonium salt, subsequent deprotonation would generate an ylide. This ylide can then rearrange via a five-membered cyclic transition state, where the allyl group is transferred from the selenium atom to the adjacent carbanionic carbon. This process effectively results in the formation of a new homoallylic selenide. The reaction is known for its high efficiency and stereospecificity. researchgate.net
Generation and Reactivity of Selenonium Ylides
Reactivity of the Naphthalene Core in 1-[(Phenylmethyl)seleno]naphthalene
The presence of the 1-[(phenylmethyl)seleno] group significantly influences the reactivity of the naphthalene ring system. The selenium atom, with its lone pairs of electrons, can donate electron density to the aromatic system, thereby activating it towards certain transformations. Conversely, its size and polarizability can introduce steric and electronic effects that dictate the regiochemical outcome of reactions.
Transition-metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of aromatic compounds. nih.govresearchgate.net In the case of 1-substituted naphthalenes, the directing group plays a crucial role in determining the position of functionalization. nih.govresearchgate.net While specific studies on 1-[(phenylmethyl)seleno]naphthalene are not prevalent, the behavior of other 1-substituted naphthalenes provides a strong basis for predicting its reactivity. The selenium atom in the substituent could potentially coordinate to a metal catalyst, directing functionalization to the ortho (C2 or C8) positions.
Research on other 1-substituted naphthalenes has demonstrated that the regioselectivity of C-H functionalization can be finely tuned by the choice of catalyst, directing group, and reaction conditions. nih.govrsc.org For instance, palladium-catalyzed C-H halogenation has shown C8-regioselectivity in some cases, while the formation of an intermediate with a directing group can switch the reactivity to the C2-position. researchgate.net
Table 1: Hypothetical Regioselective C-H Functionalization of 1-[(Phenylmethyl)seleno]naphthalene
| Catalyst System | Reactant | Position of Functionalization | Yield (%) |
| Pd(OAc)₂ / Ligand A | Acrylate | C8 | 75 |
| Rh(III) / Ligand B | Alkyne | C2 | 82 |
| Ru(II) / Ligand C | Aryl boronic acid | C8 | 68 |
Note: This data is hypothetical and intended to illustrate potential reaction outcomes based on general principles of C-H activation in substituted naphthalenes.
The mechanism of such reactions typically involves the coordination of the metal catalyst to the directing group (the selenium atom in this case), followed by the cleavage of a proximate C-H bond to form a metallacyclic intermediate. Subsequent reaction with a coupling partner and reductive elimination affords the functionalized product.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for the construction of cyclic systems. nih.gov While naphthalene is aromatic and thus less reactive as a diene compared to non-aromatic systems, it can undergo Diels-Alder reactions under specific conditions, particularly with highly reactive dienophiles. acs.orgnih.govkpfu.ru The reaction typically occurs on one of the rings of the naphthalene nucleus, leading to a dearomatized product.
For 1-[(phenylmethyl)seleno]naphthalene, the cycloaddition would be expected to occur on the unsubstituted ring (the C5-C8 ring) to minimize steric hindrance from the bulky substituent at the C1 position. The electronic effect of the selenium substituent could also influence the dienophilic character of the naphthalene rings.
Recent studies have shown that encapsulating naphthalene derivatives within a self-assembled molecular flask can significantly enhance their reactivity in Diels-Alder reactions, even with less reactive dienophiles. acs.org This approach can also control the regio- and stereoselectivity of the reaction.
Table 2: Potential Diels-Alder Reactions of 1-[(Phenylmethyl)seleno]naphthalene
| Dienophile | Catalyst/Conditions | Regioselectivity | Adduct |
| Maleic anhydride | High pressure, 15 kbar | Unsubstituted ring | Exo |
| N-Phenylmaleimide | Lewis acid (e.g., AlCl₃) | Unsubstituted ring | Endo |
| Dimethyl acetylenedicarboxylate | Thermal, 200 °C | Unsubstituted ring | Aromatized |
Note: This data is illustrative and based on known Diels-Alder reactions of substituted naphthalenes.
The mechanism of the Diels-Alder reaction is a concerted pericyclic process. The regioselectivity is governed by both steric and electronic factors. In the case of 1-substituted naphthalenes, reaction on the unsubstituted ring is generally favored.
The selective hydrogenation of polycyclic aromatic hydrocarbons (PAHs) is an important transformation for the synthesis of partially saturated cyclic compounds. rsc.orgrsc.orgmdpi.com Naphthalene can be selectively hydrogenated to tetralin (1,2,3,4-tetrahydronaphthalene) or decalin (perhydronaphthalene) depending on the catalyst and reaction conditions. tci-thaijo.org
For 1-[(phenylmethyl)seleno]naphthalene, selective hydrogenation of the unsubstituted ring would be the expected outcome to minimize steric interactions with the substituent. The presence of the selenium atom, a heteroatom, might influence the catalyst's activity and selectivity, as heteroatoms can sometimes poison certain hydrogenation catalysts. mdpi.com However, appropriate catalyst selection, such as ruthenium nanoparticles, has been shown to be effective for the selective hydrogenation of various PAHs. rsc.orgrsc.org
The hydrogenation of products containing substituents at position 1 is generally slower than that of products with substituents at position 2. rsc.orgrsc.org In all cases, hydrogenation predominantly occurs on the less substituted ring. rsc.org
Table 3: Selective Hydrogenation Products of 1-[(Phenylmethyl)seleno]naphthalene
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Major Product | Selectivity (%) |
| Ru/C | 50 | 100 | 1-[(Phenylmethyl)seleno]-5,6,7,8-tetrahydronaphthalene | >95 |
| Rh/Al₂O₃ | 80 | 120 | 1-[(Phenylmethyl)seleno]-5,6,7,8-tetrahydronaphthalene | 92 |
| Pd/C | 100 | 150 | Perhydro-1-[(phenylmethyl)seleno]naphthalene (Decalin derivative) | 85 |
Note: This data represents plausible outcomes for the selective hydrogenation of the title compound based on literature for other substituted naphthalenes.
The mechanism involves the stepwise addition of hydrogen atoms to the aromatic rings, mediated by the surface of the heterogeneous catalyst. The regioselectivity is primarily dictated by steric hindrance and the electronic nature of the substituent.
Computational and Theoretical Investigations of 1 Phenylmethyl Seleno Naphthalene
Quantum Chemical Studies
Quantum chemical studies provide fundamental insights into the behavior of molecules at the electronic level. These theoretical approaches are essential for predicting molecular geometry, stability, and various spectroscopic properties.
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is frequently used to study the structural and electronic properties of organoselenium compounds. For a molecule like Naphthalene (B1677914), 1-[(phenylmethyl)seleno]-, DFT calculations could determine optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure.
Ab initio methods, which are based on first principles without empirical parameters, could offer a higher level of theory for even more accurate predictions of the molecule's properties. While computationally more intensive, they can be invaluable for benchmarking results from DFT and other methods.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.
For Naphthalene, 1-[(phenylmethyl)seleno]-, a computational analysis would likely reveal the distribution of these orbitals. It is plausible that the HOMO would have significant contributions from the electron-rich selenium atom and the naphthalene ring, while the LUMO would be distributed over the aromatic systems. A hypothetical data table for such an analysis is presented below, illustrating the type of information that would be generated.
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -5.80 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap | 4.60 |
| Note: These values are illustrative and not based on actual calculations. |
Molecular Electrostatic Potential and Reactivity Indices
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. For Naphthalene, 1-[(phenylmethyl)seleno]-, an MEP map would likely show negative potential (red and yellow regions) around the selenium atom due to its lone pairs of electrons, indicating a site susceptible to electrophilic attack. The aromatic rings would also exhibit regions of negative potential above and below the plane.
Global reactivity descriptors, derived from the energies of the frontier orbitals, could further quantify the molecule's reactivity. These include electronegativity, chemical hardness, and the global electrophilicity index.
Mechanistic Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the study of transient species like transition states that are often difficult to observe experimentally.
Transition State Analysis and Reaction Energy Profiles
For reactions involving Naphthalene, 1-[(phenylmethyl)seleno]-, such as oxidation at the selenium center or electrophilic substitution on the naphthalene ring, computational methods could be used to locate the transition state structures. By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. This profile provides crucial information about the reaction's feasibility and kinetics, including the activation energy.
Prediction of Regioselectivity and Stereoselectivity
In reactions where multiple products are possible, computational modeling can predict the regioselectivity and stereoselectivity. For instance, in an electrophilic aromatic substitution reaction, calculations could determine whether the electrophile would preferentially add to the alpha or beta positions of the naphthalene ring, based on the relative energies of the possible intermediates and transition states.
While specific computational data for Naphthalene, 1-[(phenylmethyl)seleno]- is currently lacking, the theoretical framework for such an investigation is well-established. Future computational studies on this compound would undoubtedly provide valuable insights into its chemical behavior and potential applications.
Prediction and Analysis of Spectroscopic Parameters
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available computational or theoretical studies specifically detailing the spectroscopic parameters of Naphthalene, 1-[(phenylmethyl)seleno]-. While computational methods for predicting Nuclear Magnetic Resonance (NMR) and vibrational spectra are well-established for a wide range of organic molecules, specific research findings and detailed data for this particular compound have not been published.
Therefore, the following sections on NMR chemical shift calculations and vibrational spectroscopy predictions cannot be populated with scientifically accurate, detailed research findings or data tables as requested. The principles of the methodologies are well-documented in computational chemistry, but their specific application and the resulting data for 1-[(Phenylmethyl)seleno]naphthalene are not available in the reviewed sources.
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., GIAO method)
The Gauge-Including Atomic Orbital (GIAO) method is a prominent quantum chemical approach for the calculation of nuclear magnetic shielding tensors, which are then used to predict NMR chemical shifts. This method effectively addresses the issue of gauge-dependence, providing more reliable results. Typically, the process involves:
Geometry Optimization: The molecule's three-dimensional structure is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a specific functional (e.g., B3LYP) and basis set.
NMR Calculation: Using the optimized geometry, a GIAO calculation is performed to compute the isotropic magnetic shielding constants for each nucleus (e.g., ¹H, ¹³C, ⁷⁷Se).
Chemical Shift Prediction: The calculated shielding constants are converted to chemical shifts by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Without specific published research for 1-[(Phenylmethyl)seleno]naphthalene, a data table of predicted ¹H, ¹³C, and ⁷⁷Se NMR chemical shifts cannot be provided.
Vibrational Spectroscopy Predictions and Assignment (IR, Raman)
Theoretical vibrational spectroscopy, using methods like DFT, is a powerful tool for predicting and assigning infrared (IR) and Raman spectra. The computational process generally includes:
Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman activity.
Scaling Factors: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data.
Spectral Assignment: The calculated vibrational modes are analyzed to assign specific peaks in the predicted spectra to particular molecular motions, such as C-H stretching, aromatic ring deformations, and vibrations involving the selenoether linkage.
As no computational studies on the vibrational spectra of 1-[(Phenylmethyl)seleno]naphthalene have been found, a data table of predicted IR and Raman frequencies and their assignments cannot be presented.
Applications in Advanced Organic Synthesis and Catalysis
1-[(Phenylmethyl)seleno]naphthalene as a Ligand Component in Transition Metal Catalysis
Organoselenium compounds are recognized for their ability to act as effective ligands for a variety of transition metals. The selenium atom in 1-[(phenylmethyl)seleno]naphthalene possesses lone pairs of electrons that can coordinate to metal centers, forming stable complexes. These selenium-based ligands are valued for their soft donor nature, which allows for strong bonding with soft transition metals like palladium, rhodium, and copper.
The properties that make organoselenium compounds like 1-[(phenylmethyl)seleno]naphthalene suitable as ligands include:
Good Solubility: They are often soluble in common organic solvents used for catalysis.
Stability: They exhibit stability towards air and moisture.
Strong Electron-Donating Properties: The selenium atom is an excellent electron donor, which can influence the electronic properties of the metal center and, consequently, its catalytic activity.
The naphthalene (B1677914) and benzyl (B1604629) moieties in 1-[(phenylmethyl)seleno]naphthalene provide steric bulk that can be tuned to control the selectivity of catalytic reactions. For instance, in reactions such as cross-coupling, the steric environment around the metal catalyst is crucial for achieving high yields and selectivities. Transition metal complexes bearing ligands structurally similar to 1-[(phenylmethyl)seleno]naphthalene have been employed in various catalytic transformations, underscoring the potential of this compound in the development of novel catalysts. nih.govorientjchem.org
Role in Asymmetric Catalysis and Stereoselective Transformations
Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral organoselenium compounds have emerged as powerful tools in this field, serving as both catalysts and chiral auxiliaries. nih.gov
Chiral Selenides as Catalysts or Pre-catalysts
Chiral selenides can act as organocatalysts or as ligands for metals in a wide array of asymmetric reactions. nih.gov A chiral variant of 1-[(phenylmethyl)seleno]naphthalene, for example, could be synthesized by introducing a stereocenter on the benzylic carbon or by using a chiral naphthalene backbone. Such a chiral ligand could then be used to induce enantioselectivity in metal-catalyzed reactions.
Recent advancements have highlighted the use of chiral organoselenium compounds in various asymmetric transformations:
Enantioselective Selenocyclization: Chiral catalysts have been used to effect the enantioselective selenocyclization of alkenes, producing selenium-containing heterocyclic compounds with high enantiomeric excess. nih.gov
Asymmetric nih.govnih.gov-Sigmatropic Rearrangements: Chiral N,N'-dioxide cobalt(II) complexes have been used to catalyze the asymmetric rearrangement of allylic selenides, affording optically active selenides with a quaternary stereocenter in high yield and enantioselectivity. nih.gov
Atroposelective C-H Selenylation: Chiral rhodium(III) complexes have been employed for the atroposelective C-H selenylation of 1-aryl isoquinolines, yielding axially chiral products. nih.gov
The development of new chiral selenide (B1212193) catalysts remains an active area of research, with the goal of achieving high efficiency and selectivity in a broad range of chemical reactions. researchgate.netrsc.org
Development of Chiral Auxiliaries Based on Selenated Naphthalenes
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. youtube.com After the desired stereoselective transformation, the auxiliary is removed. The naphthalene scaffold in 1-[(phenylmethyl)seleno]naphthalene provides a rigid and well-defined framework that is advantageous for the design of chiral auxiliaries.
By analogy with well-established sulfur-based chiral auxiliaries, a chiral selenated naphthalene derivative could be used to direct the stereoselective formation of new stereocenters. The selenium atom can influence the conformation of the substrate-auxiliary conjugate, leading to a facial bias that directs the approach of a reagent from one side. The development of such auxiliaries derived from readily available chiral precursors could provide new and efficient routes to enantiomerically pure compounds.
Utilization as a Synthetic Intermediate for Complex Molecular Architectures
Naphthalene and its derivatives are important structural motifs in many natural products, pharmaceuticals, and materials. nih.gov The development of efficient methods for the synthesis of substituted naphthalenes is therefore of significant interest. nih.gov Organoselenium compounds like 1-[(phenylmethyl)seleno]naphthalene can serve as versatile intermediates in the construction of these complex molecules.
The carbon-selenium bond in this compound can be selectively cleaved or transformed, allowing for the introduction of various functional groups. For example, oxidation of the selenide to a selenoxide followed by syn-elimination is a classic method for introducing a double bond into a molecule. This strategy could be applied to derivatives of 1-[(phenylmethyl)seleno]naphthalene to construct unsaturated systems.
Furthermore, selenium-mediated reactions have been used to synthesize tetrasubstituted naphthalenes through cyclization and rearrangement pathways. This highlights the potential of using selenium-containing starting materials to access highly functionalized and complex aromatic structures under mild conditions.
Photochemical Applications and Light-Induced Reactions
The photochemistry of organoselenium compounds is a growing area of interest, with applications in photoredox catalysis and light-induced organic synthesis. The carbon-selenium bond is generally weaker than a carbon-carbon or carbon-oxygen bond and can be cleaved upon irradiation with light to generate radical intermediates.
The naphthalene moiety in 1-[(phenylmethyl)seleno]naphthalene is a well-known chromophore that absorbs UV light. mdpi.com This absorption of light could facilitate the homolytic cleavage of the C-Se bond, generating a naphthyl radical and a benzylselanyl radical. These reactive radical species could then participate in a variety of subsequent reactions, such as additions to alkenes or C-H functionalization, to form new chemical bonds.
Recent studies have explored the visible-light-promoted seleno-functionalization of various organic substrates, often proceeding without the need for a dedicated photocatalyst. These methods offer environmentally friendly alternatives to traditional synthetic protocols. The photochemical properties of compounds like 1-[(phenylmethyl)seleno]naphthalene could be harnessed for the development of novel light-induced transformations.
Additionally, the interaction of organoselenium compounds with reactive oxygen species is relevant in the context of their antioxidant properties. The catalytic activity of some selenides in mimicking the enzyme glutathione (B108866) peroxidase (GPx) has been studied, involving single electron transfer (SET) processes. bohrium.comnih.gov
Advanced Spectroscopic Characterization and Structural Analysis of 1 Phenylmethyl Seleno Naphthalene
X-ray Diffraction Studies for Solid-State Molecular Conformation and Packing
X-ray diffraction (XRD) analysis of single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's specific conformation. For naphthalene (B1677914) derivatives, XRD studies also illuminate the intermolecular forces and packing arrangements within the crystal lattice, such as π-π stacking and van der Waals interactions, which govern the material's bulk properties. beilstein-journals.orgresearchgate.netnih.govresearchgate.net
Nuclear Magnetic Resonance Spectroscopy for Solution-Phase Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a map of the hydrogen and carbon framework of the molecule. uobasrah.edu.iq The ¹H NMR spectrum of 1-[(Phenylmethyl)seleno]naphthalene is expected to show distinct signals for the aromatic protons on both the naphthalene and phenyl rings, as well as a characteristic singlet for the methylene (B1212753) (–CH₂–) protons. The aromatic region would display a complex series of multiplets due to the coupling between adjacent protons. nih.govmdpi.comresearchgate.net
The ¹³C NMR spectrum would complement this information by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment; for instance, the carbons directly bonded to the selenium atom would be significantly influenced by its electronegativity. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Naphthalene | ¹H | 7.2 - 8.2 | Multiplet |
| Phenyl | ¹H | 7.0 - 7.4 | Multiplet |
| Methylene (-CH₂-) | ¹H | ~4.0 - 4.5 | Singlet |
| Naphthalene | ¹³C | 120 - 140 | |
| Phenyl | ¹³C | 125 - 140 |
Note: Predicted values are based on general chemical shift theory for similar structural motifs.
Selenium-77 (⁷⁷Se) NMR spectroscopy is a powerful, albeit less common, technique that directly probes the selenium nucleus. nih.gov The ⁷⁷Se chemical shift is highly sensitive to the electronic environment around the selenium atom, making it an excellent tool for characterizing organoselenium compounds. researchgate.netnih.gov The chemical shift value can provide insights into the oxidation state of selenium and the nature of the substituents attached to it. rsc.org The variation in ⁷⁷Se chemical shifts can often be rationalized by intramolecular, through-space interactions between the selenium atom and nearby functional groups. nih.gov The specific ⁷⁷Se resonance for 1-[(Phenylmethyl)seleno]naphthalene would serve as a unique spectroscopic fingerprint, confirming the presence and electronic state of the selenium center.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact molecular mass of a compound with high precision. This accuracy allows for the unambiguous determination of the elemental formula. For 1-[(Phenylmethyl)seleno]naphthalene, HRMS would be used to confirm the molecular formula C₁₇H₁₄Se. The experimentally measured mass is typically compared to the theoretically calculated mass, and a match within a few parts per million (ppm) is considered definitive proof of the elemental composition. rsc.org
Table 2: Theoretical Mass Calculation for HRMS
| Molecular Formula | Adduct | Calculated Exact Mass (m/z) |
|---|
Note: Calculation based on most abundant isotopes: ¹²C=12.00000, ¹H=1.00783, ⁸⁰Se=79.91652.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopies are complementary techniques that measure the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups. nih.gov
The IR spectrum of 1-[(Phenylmethyl)seleno]naphthalene is expected to show characteristic absorption bands corresponding to:
Aromatic C-H stretching: Typically found in the 3100–3000 cm⁻¹ region. nasa.gov
Aliphatic C-H stretching: From the methylene bridge, appearing between 3000–2850 cm⁻¹.
Aromatic C=C stretching: A series of bands in the 1600–1450 cm⁻¹ region, characteristic of the naphthalene and phenyl rings. astrochem.org
C-H bending vibrations: Both in-plane and out-of-plane bends that further characterize the substitution patterns of the aromatic rings. researchgate.net
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-Se bonds. researchgate.netchemicalbook.com The C-Se stretching vibration is typically weak in the IR spectrum but can sometimes be observed in the Raman spectrum, usually appearing in the far-infrared region (below 600 cm⁻¹).
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Naphthalene, 1-[(phenylmethyl)seleno]- |
Q & A
Q. What are the recommended methods for synthesizing and characterizing Naphthalene, 1-[(phenylmethyl)seleno]-?
Synthesis typically involves introducing selenobenzyl groups to naphthalene derivatives via nucleophilic substitution. Characterization should include 1H/13C/77Se NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Purity can be assessed using HPLC coupled with UV/Vis or mass spectrometry detectors , as employed in analogous selenocompound studies . For toxicological profiling, follow protocols outlined in systematic reviews, such as those by ATSDR, which emphasize physicochemical property validation (e.g., logP, solubility) .
Q. How should researchers design in vitro toxicity studies for this compound?
Adopt the inclusion criteria from ATSDR’s systematic review framework (Table B-1), prioritizing human cell lines (e.g., HepG2, A549) or rodent models for comparative analysis. Assess endpoints like cytotoxicity (MTT assay) , oxidative stress markers (GSH/GSSG ratio) , and apoptosis (caspase-3 activation) . Dose ranges should align with prior LD50 data from structurally related naphthalene derivatives . Include controls for metabolic activation (e.g., S9 liver fractions) to account for species-specific differences .
Q. What analytical techniques are critical for quantifying environmental or biological samples of this compound?
Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards. For environmental matrices, employ solid-phase extraction (SPE) to isolate the compound from complex backgrounds. Method validation should follow guidelines from NIST’s thermochemical data protocols, ensuring precision (<15% RSD) and recovery (70–120%) .
Advanced Research Questions
Q. How can contradictory data on organ-specific toxicity (e.g., hepatotoxicity vs. renal effects) be resolved?
Conduct a meta-analysis using PRISMA guidelines to evaluate study heterogeneity. Apply risk-of-bias tools (Table C-6/C-7) to prioritize studies with robust randomization , blinding , and complete outcome reporting . For mechanistic clarity, perform tissue-specific metabolomics to identify differential metabolite profiles (e.g., naphthoquinone adducts in liver vs. kidney) .
Q. What computational approaches predict the compound’s interaction with enzymatic targets like lactate dehydrogenase (LDH)?
Use molecular docking (AutoDock Vina) to model binding to LDH’s active site, validated by molecular dynamics (MD) simulations (GROMACS) to assess stability. Compare results with experimental enzyme inhibition assays, as demonstrated in selenocompound studies showing LDHA inhibition (IC50 values) . Pair this with QSAR models to refine predictions of inhibitory potency .
Q. How do metabolic pathways influence the compound’s toxicity profile across species?
Leverage in vitro microsomal assays (human/rat liver S9 fractions) to identify phase I/II metabolites (e.g., hydroxylated or glutathione-conjugated derivatives). Cross-reference with toxicokinetic data from ATSDR’s systematic reviews, which highlight species-specific differences in CYP450 isoform activity . For in vivo validation, use knockout rodent models to isolate metabolic pathways (e.g., GST-mediated detoxification).
Q. What strategies mitigate oxidative stress induced by this compound in neuronal models?
Combine transcriptomic profiling (RNA-seq) with functional assays (ROS detection via DCFH-DA) to map oxidative damage pathways. Test antioxidants (e.g., N-acetylcysteine) in co-treatment studies, referencing protocols from naphthalene toxicity research . Validate findings using siRNA knockdown of stress-response genes (e.g., NRF2, KEAP1).
Methodological Considerations
- Data Contradiction Analysis : Use ATSDR’s confidence-rating system (Step 6-8) to weigh evidence quality, focusing on studies with low risk of bias .
- Experimental Reproducibility : Adopt NIST’s thermochemical standards (e.g., vapor pressure measurements) to ensure consistency in physicochemical data .
- Ethical Compliance : Follow ATSDR’s guidelines for human/animal studies, including IRB approvals and OECD test protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
